REACTION_CXSMILES
|
O.O.[Sn](Cl)(Cl)(Cl)Cl.[CH3:8][C:9]([C:11]1[CH:16]=[CH:15][C:14]([F:17])=[C:13]([N+:18]([O-])=O)[CH:12]=1)=[O:10].[OH-].[Na+]>O.Cl>[CH3:8][C:9]([C:11]1[CH:16]=[CH:15][C:14]([F:17])=[C:13]([NH2:18])[CH:12]=1)=[O:10] |f:0.1.2,4.5|
|
Name
|
tin chloride dihydrate
|
Quantity
|
11.1 g
|
Type
|
reactant
|
Smiles
|
O.O.[Sn](Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=CC(=C(C=C1)F)[N+](=O)[O-]
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
7.8 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
subsequently stirred at RT overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 15 min
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
The reaction mixture was then poured on ice
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic phase was washed with saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
CC(=O)C1=CC(=C(C=C1)F)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |